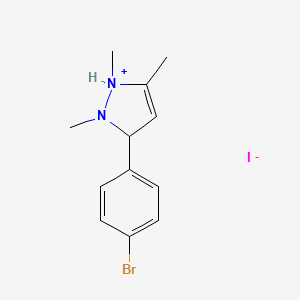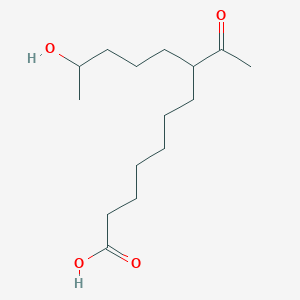
8-Acetyl-12-hydroxytridecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetyl-12-hydroxytridecanoic acid is an organic compound with the molecular formula C15H28O4. This compound contains 15 carbon atoms, 28 hydrogen atoms, and 4 oxygen atoms . It is a hydroxy fatty acid derivative, characterized by the presence of both an acetyl group and a hydroxyl group on a tridecanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-12-hydroxytridecanoic acid typically involves multi-step organic reactions. One common method includes the hydroxylation of tridecanoic acid followed by acetylation. The hydroxylation can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate under controlled conditions. The acetylation step involves the reaction of the hydroxylated intermediate with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Acetyl-12-hydroxytridecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acetic anhydride in the presence of pyridine.
Major Products:
Oxidation: 8-Acetyl-12-ketotridecanoic acid.
Reduction: 8-Hydroxy-12-hydroxytridecanoic acid.
Substitution: 8-Acetyl-12-alkoxytridecanoic acid.
Applications De Recherche Scientifique
8-Acetyl-12-hydroxytridecanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways involving fatty acids.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Acetyl-12-hydroxytridecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups enable the compound to participate in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and cellular processes. It may modulate pathways related to lipid metabolism and inflammation.
Comparaison Avec Des Composés Similaires
12-Hydroxytridecanoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
8-Acetyltridecanoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: 8-Acetyl-12-hydroxytridecanoic acid is unique due to the presence of both functional groups, which confer distinct chemical properties and biological activities. This dual functionality allows it to participate in a wider range of reactions and applications compared to its analogs.
Propriétés
Numéro CAS |
60903-96-0 |
|---|---|
Formule moléculaire |
C15H28O4 |
Poids moléculaire |
272.38 g/mol |
Nom IUPAC |
8-acetyl-12-hydroxytridecanoic acid |
InChI |
InChI=1S/C15H28O4/c1-12(16)8-7-10-14(13(2)17)9-5-3-4-6-11-15(18)19/h12,14,16H,3-11H2,1-2H3,(H,18,19) |
Clé InChI |
NCNXGTLYBJIAEK-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(CCCCCCC(=O)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



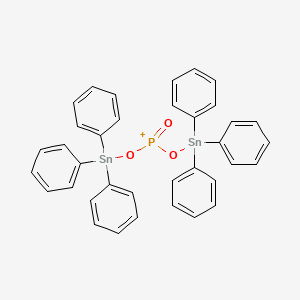
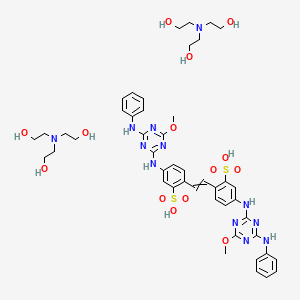
propanedioate](/img/structure/B14595971.png)
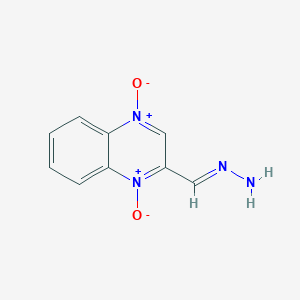
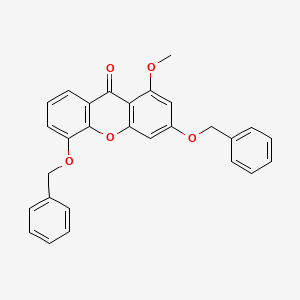
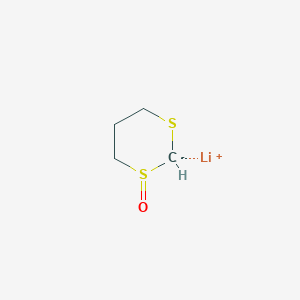
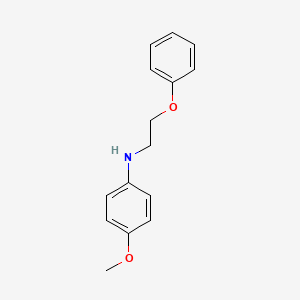
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
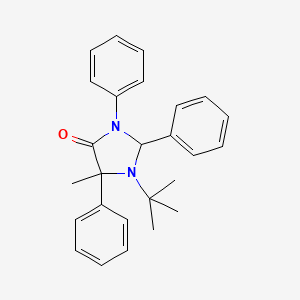
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)
